Dimethyl (4-methylpent-3-en-1-yl)propanedioate
CAS No.: 18776-25-5
Cat. No.: VC16029795
Molecular Formula: C11H18O4
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18776-25-5 |
---|---|
Molecular Formula | C11H18O4 |
Molecular Weight | 214.26 g/mol |
IUPAC Name | dimethyl 2-(4-methylpent-3-enyl)propanedioate |
Standard InChI | InChI=1S/C11H18O4/c1-8(2)6-5-7-9(10(12)14-3)11(13)15-4/h6,9H,5,7H2,1-4H3 |
Standard InChI Key | WMQLNHWSOHDPCD-UHFFFAOYSA-N |
Canonical SMILES | CC(=CCCC(C(=O)OC)C(=O)OC)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Dimethyl (4-methylpent-3-en-1-yl)propanedioate consists of a malonic acid backbone esterified with two methyl groups and substituted at the central carbon with a 4-methylpent-3-enyl chain. The allylic double bond in the substituent introduces geometric isomerism, influencing its reactivity in cycloadditions and electrophilic substitutions . The compound’s exact mass is 214.121 g/mol, with a polar surface area (PSA) of 52.6 Ų and a calculated partition coefficient (LogP) of 1.695, indicating moderate hydrophobicity .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 214.258 g/mol |
Exact Mass | 214.121 g/mol |
PSA | 52.6 Ų |
LogP | 1.695 |
Synthesis and Manufacturing
Classical Synthetic Routes
The synthesis of dimethyl (4-methylpent-3-en-1-yl)propanedioate typically begins with diethyl or dimethyl malonate, which undergoes alkylation with 4-methylpent-3-en-1-yl bromide or analogous electrophiles. Bizzozero and Merlini (1984) demonstrated a two-step process involving initial deprotonation of dimethyl malonate with sodium hydride, followed by nucleophilic substitution with the allylic halide in anhydrous tetrahydrofuran (THF) . Ershov et al. (1968) optimized this method using phase-transfer catalysis, achieving yields exceeding 70% under mild conditions .
Industrial-Scale Production
Modern industrial protocols employ continuous flow reactors to enhance reaction efficiency and reproducibility. For example, Evitachem’s production of analogous malonate derivatives utilizes automated systems to regulate temperature (±1°C) and residence time, minimizing side reactions such as ester hydrolysis. Solvent recycling and in-line purification via simulated moving bed (SMB) chromatography further improve sustainability.
Reactivity and Functionalization
Nucleophilic Alkylation
The central methylene group in dimethyl (4-methylpent-3-en-1-yl)propanedioate exhibits pronounced acidity (), enabling deprotonation with weak bases like potassium carbonate. Subsequent alkylation with primary alkyl halides yields trisubstituted malonates, which are pivotal in synthesizing barbiturate analogs .
Cycloaddition Reactions
The allylic double bond participates in Diels-Alder reactions with dienophiles such as maleic anhydride. For instance, heating the compound with maleic anhydride at 120°C produces bicyclic adducts with >90% regioselectivity, as confirmed by NMR spectroscopy .
Oxidation and Reduction
Selective oxidation of the allylic position using ozone or ruthenium catalysts generates keto-malonate derivatives, while hydrogenation over palladium catalysts saturates the double bond to yield 4-methylpentyl-propanedioate—a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) .
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
Dimethyl (4-methylpent-3-en-1-yl)propanedioate is a key intermediate in synthesizing pyranocarbazole alkaloids like isomahanine, a natural product with antitumor activity isolated from Murraya koenigii . The allyl group facilitates Claisen rearrangements to construct the tetracyclic core of these alkaloids .
Prodrug Development
The ester groups in the compound are enzymatically hydrolyzed in vivo to release malonic acid, making it a candidate for prodrug formulations. For example, covalent conjugation with amine-containing drugs via Steglich esterification enhances bioavailability by improving lipophilicity .
Analytical Characterization
Spectroscopic Identification
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NMR (400 MHz, CDCl): Signals at δ 5.36–5.43 (m, 1H, CH=C), 3.94–3.99 (m, 6H, OCH), and 1.68 (s, 3H, CH) confirm the allyl and methoxy groups .
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IR (ATR): Peaks at 3075 cm (C-H stretch, alkene) and 1670 cm (C=O stretch) align with the ester and unsaturated functionalities .
Recent Advancements and Future Directions
Catalytic Asymmetric Synthesis
Recent studies exploit chiral phosphine ligands to induce asymmetry in alkylation reactions, producing enantiomerically enriched malonates with >90% ee . These advances are critical for developing chiral NSAIDs and antiviral agents.
Green Chemistry Initiatives
Microwave-assisted synthesis reduces reaction times from hours to minutes, while biocatalytic methods using lipases enable esterification under aqueous conditions, aligning with green chemistry principles .
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